![molecular formula C12H12N2O2S B5640859 1-(2,4-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5640859.png)
1-(2,4-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions of β-alanines with urea or potassium thiocyanate to obtain 1-aryl substituted dihydro-pyrimidinediones and their 2-thio analogues. The spectral data from such syntheses, including 1H-, 13C-NMR, and IR, provide critical insights into the structure of the synthesized products (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Molecular Structure Analysis
The structural analysis of these compounds is often conducted using X-ray diffraction, showcasing monomeric units with distorted octahedral coordination around central metal ions. Spectroscopic techniques like UV-Vis-NIR and IR further characterize these compounds, elucidating their molecular structure and bonding arrangements (Battistuzzi, Cannio, Saladini, & Battistuzzi, 2001).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various products depending on the reactants and conditions. For instance, alkylation of 2-thiouracils has been shown to occur exclusively at the sulfur atom, leading to compounds with virus-inhibiting properties (Novikov, Ozerov, Sim, & Buckheit, 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in various environments. Techniques like powder XRD, SEM, and TG-DTA-DSC are employed to characterize these aspects, providing insights into their stability and physical characteristics (Vyas, Pansuriya, Naliapara, & Joshi, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are studied through various chemical reactions and spectroscopic analyses. The ability of these compounds to undergo cycloaddition reactions and form stable adducts with other molecules highlights their chemical versatility and potential for synthesis of complex molecules (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-4-9(8(2)5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYFURXFFISHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=O)NC2=S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
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